molecular formula C9H16O2 B056035 (3-HEX-5-ENYL-OXIRANYL)-METHANOL CAS No. 116003-90-8

(3-HEX-5-ENYL-OXIRANYL)-METHANOL

Cat. No.: B056035
CAS No.: 116003-90-8
M. Wt: 156.22 g/mol
InChI Key: PTKFEGVGRHWHBU-UHFFFAOYSA-N
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Description

[3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol: is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol. This compound features an oxirane (epoxide) ring and a hexenyl side chain, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol typically involves the epoxidation of alkenes. One common method is the reaction of hex-5-en-1-ol with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to form the epoxide ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically with reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4), leading to the formation of diols or other oxidized products.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the double bond in the hexenyl side chain.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles like amines or thiols open the epoxide to form various substituted products.

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, m-CPBA

    Reduction: Pd/C, hydrogen gas

    Substitution: Amines, thiols, acidic or basic conditions

Major Products Formed:

    Oxidation: Diols, aldehydes, carboxylic acids

    Reduction: Saturated alcohols

    Substitution: Amino alcohols, thioethers

Scientific Research Applications

Chemistry: In organic synthesis, [3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol serves as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in the preparation of various functionalized compounds.

Biology and Medicine: The compound’s epoxide ring is a key structural motif in many biologically active molecules. It can be used in the synthesis of pharmaceuticals and agrochemicals, where the epoxide functionality is crucial for biological activity .

Industry: In the industrial sector, this compound can be used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of [3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol involves the reactivity of its epoxide ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions where the epoxide ring is opened to form more stable products .

Molecular Targets and Pathways: In biological systems, the compound can interact with nucleophilic sites in enzymes and proteins, leading to covalent modifications that can alter their function. This property is utilized in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

  • [3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol
  • [3-(Pent-4-EN-1-YL)oxiran-2-YL]methanol
  • [3-(But-3-EN-1-YL)oxiran-2-YL]methanol

Comparison: Compared to its analogs, [3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol has a longer alkyl chain, which can influence its reactivity and physical properties. The presence of the hexenyl side chain can also affect the compound’s solubility and interaction with other molecules.

Uniqueness: The unique combination of the epoxide ring and the hexenyl side chain makes [3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol a valuable intermediate in organic synthesis. Its reactivity and versatility distinguish it from other similar compounds.

Biological Activity

(3-HEX-5-ENYL-OXIRANYL)-METHANOL, also known by its CAS number 116003-90-8, is an organic compound with the molecular formula C9H16O2C_9H_{16}O_2 and a molecular weight of 156.22 g/mol. This compound features a unique oxirane (epoxide) structure that may contribute to its biological properties. Research into its biological activity is still emerging, and this article aims to compile the available data, including mechanisms of action, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
CAS Number116003-90-8
Synonyms(3-hex-5-enyloxiran-2-yl)methanol, 2-Oxiranemethanol, 3-(5-hexen-1-yl)-

Biological Activity Overview

The biological activity of this compound has been investigated for various applications, particularly in pharmacology and biochemistry. Its oxirane structure suggests potential reactivity with biological macromolecules, which could lead to diverse biological effects.

The mechanism by which this compound exerts its biological effects may involve:

  • Nucleophilic Attack : The epoxide group can undergo nucleophilic attack by nucleophiles in biological systems, potentially leading to modifications in proteins or nucleic acids.
  • Enzyme Inhibition : Preliminary studies indicate that it may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : Its interaction with cellular receptors could influence signaling pathways related to inflammation or cell proliferation.

Case Study 1: Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit antimicrobial properties. A study highlighted that oxirane-containing compounds can inhibit the growth of various bacterial strains, suggesting a potential application as an antimicrobial agent.

Case Study 2: Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that at certain concentrations, the compound could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
1,2-EpoxyhexaneEpoxideAntimicrobial properties
4-HydroxyhexeneAlcoholAntioxidant activity
3-Hexenyl acetateEsterFlavoring agent

Safety and Toxicology

While preliminary studies suggest potential therapeutic benefits, safety assessments are crucial. The toxicological profile of this compound remains under investigation. Standard protocols should be followed to evaluate its safety for human use.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-HEX-5-ENYL-OXIRANYL)-METHANOL, and what reaction conditions optimize yield?

  • Methodology : Synthesis typically involves epoxidation of a pre-existing hexenyl precursor followed by functionalization. For example:

Epoxidation : Use meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide with a catalytic acid to oxidize the hexenyl double bond to an oxirane ring.

Hydroxymethylation : Introduce the methanol group via nucleophilic substitution or Grignard addition under anhydrous conditions (e.g., THF, –78°C).

  • Optimization : Yield improvements require precise stoichiometry, inert atmospheres, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

    Key Reaction Parameters
    Temperature: –78°C to 25°C
    Catalysts: BF₃·Et₂O, mCPBA
    Solvents: THF, dichloromethane

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm epoxide ring geometry and substituent positions (e.g., δ 3.1–3.5 ppm for oxirane protons) .
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₈H₁₄O₂ for simpler analogs) .
  • X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are obtainable .

Q. What functional groups dominate its reactivity, and how do they influence downstream applications?

  • Functional Groups :

  • Oxirane Ring : Susceptible to nucleophilic attack (e.g., by amines, thiols) for ring-opening reactions.
  • Hydroxymethyl Group : Participates in esterification or oxidation to aldehydes/carboxylic acids.
    • Reactivity Example : Epoxide ring-opening with sodium azide yields azido-alcohols, useful in click chemistry .

Q. What are its primary biological research applications?

  • Enzyme Studies : Acts as a substrate for epoxide hydrolases to study catalytic mechanisms .
  • Drug Intermediate : Serves as a precursor for bioactive molecules (e.g., antiviral or anti-inflammatory agents) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., conflicting NMR assignments) be resolved?

  • Methodology :

Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm coupling patterns and connectivity.

Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., Gaussian 09/B3LYP/6-31G**) .

Iterative Refinement : Adjust synthetic protocols to isolate stereoisomers and re-analyze .

Q. What computational approaches are used to predict its reactivity or binding affinity in drug design?

  • Methods :

  • Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., epoxide hydrolases) using AMBER or GROMACS.
  • Docking Studies : Autodock Vina to predict binding poses and affinity scores .
    • Example : Free energy calculations (MM/PBSA) quantify enantiomer selectivity in enzyme binding .

Q. What strategies enable enantioselective synthesis of this compound for chiral drug development?

  • Asymmetric Catalysis :

  • Chiral Salen Complexes : Catalyze epoxidation with >90% enantiomeric excess (e.g., Jacobsen’s catalyst) .
  • Biocatalysis : Use engineered P450 monooxygenases for stereocontrolled oxidation .

Q. What are the toxicity and safety protocols for handling this compound in lab settings?

  • Toxicity Profile : Analogous epoxides show irritancy (skin/eyes) and potential carcinogenicity.
  • Safety Measures :

  • PPE: Nitrile gloves, fume hoods, and sealed reaction systems .
  • Waste Disposal: Neutralize epoxides with aqueous sodium bisulfite before disposal .

Q. How does its stability vary under different storage conditions (pH, temperature, light)?

  • Stability Data (for analogs):

ConditionDegradation Rate
pH < 3 or > 10Rapid hydrolysis
4°C (dark)Stable for months
  • Recommendations : Store under nitrogen at –20°C in amber vials .

Q. How can researchers ethically share data on this compound while protecting intellectual property?

  • Guidelines :
  • De-Identification : Remove proprietary synthesis details before publishing spectral data.
  • Controlled Access : Use repositories like Zenodo with embargo options or material transfer agreements (MTAs) .

Properties

IUPAC Name

(3-hex-5-enyloxiran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-6-8-9(7-10)11-8/h2,8-10H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKFEGVGRHWHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCC1C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556714
Record name [3-(Hex-5-en-1-yl)oxiran-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116003-90-8
Record name [3-(Hex-5-en-1-yl)oxiran-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.72 g (19.4 mM) (E)-nona-2,8-diene-1-ol (11) is added into the reaction mixture after another 5 minutes. Then, after yet another 5 minutes, 6.9 ml of a 3.39 molar solution in toluene (23.4 mM) of tertiary butyl hydroperoxide is added. The reaction mixture is allowed to react for 3 days at -25° C. Subsequently, the reaction vessel is put into an ice bath and 10 ml (1 ml per mM tetraisopropyl titantate added) saturated aqueous sodium sulfate solution and another 100 ml diethyl ether are added to the reaction mixture. The reaction solution is vigorously agitated for approximately 1 hour until the solution has warmed up to room temperature. The gelatinous orange-colored precipitation is separated out by means of a glass filter, washed twice with 100 ml quantities of ether and dried by suction. The solvent is evaporated from the combined filtrates and the residue is mixed with 100 ml ether and 2 ml dimethyl sulfide in order to destroy excess tertiary butyl hydroperoxide. The solution is agitated for one hour. Then, 50 ml 1 molar sodium hydroxide is added and the mixture is agitated another 3-4 hours. The ether phase is separated out, washed with 2×40 ml water, dried over magnesium sulfate and, after evaporation of the solvent in a vacuum, 2.48 g (15.9 mM) 2S, 3S-2-epoxy-1-hydroxynon-8-ene (III) is obtained by bulb tube distillation at 110° C./0.5 mm pressure. This corresponds to a yield of 82%.
Name
(E)-nona-2,8-diene-1-ol
Quantity
2.72 g
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reactant
Reaction Step One
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solution
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10 mL
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100 mL
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Reaction Step Three

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